S6Rgj8D6BQ

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

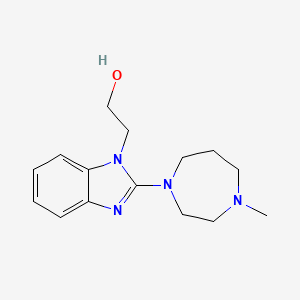

The compound S6Rgj8D6BQ Emedastine EP Impurity C , is a derivative of 1H-Benzimidazole-1-ethanol. It is characterized by the presence of a hexahydro-4-methyl-1H-1,4-diazepin-1-yl group attached to the benzimidazole ring. The molecular formula of this compound is C15H22N4O and it has a molecular weight of 274.36 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S6Rgj8D6BQ involves the reaction of 1H-Benzimidazole-1-ethanol with hexahydro-4-methyl-1H-1,4-diazepine under specific conditions. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and may involve heating to facilitate the reaction. The product is then purified through crystallization or chromatography techniques .

Industrial Production Methods

Industrial production of This compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The compound is typically stored as a solid powder at room temperature, with a shelf life of up to three years when stored properly .

Chemical Reactions Analysis

Types of Reactions

S6Rgj8D6BQ: undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The benzimidazole ring allows for substitution reactions, where different substituents can be introduced

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the benzimidazole ring .

Scientific Research Applications

S6Rgj8D6BQ: has a wide range of applications in scientific research:

Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of related compounds.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of allergic conditions.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds .

Mechanism of Action

The mechanism of action of S6Rgj8D6BQ involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved are still under investigation, but it is believed to influence cellular signaling and metabolic processes .

Comparison with Similar Compounds

S6Rgj8D6BQ: can be compared with other benzimidazole derivatives, such as:

Emedastine: A related compound used as an antihistamine.

Albendazole: An antiparasitic agent.

Mebendazole: Another antiparasitic agent.

The uniqueness of This compound lies in its specific structure, which imparts distinct chemical and biological properties. Its hexahydro-4-methyl-1H-1,4-diazepin-1-yl group differentiates it from other benzimidazole derivatives, leading to unique interactions and applications .

Biological Activity

Overview of Biological Activity Assessment

Biological activity refers to the effects that a compound has on living organisms, which can include a range of activities such as cytotoxicity, enzyme inhibition, and modulation of cellular processes. Evaluating the biological activity of compounds is crucial in fields like pharmacology and toxicology.

1. Cytotoxicity Testing

Cytotoxicity assays are essential for determining the potential harmful effects of compounds on cells. Various methodologies are employed:

- Direct Cytotoxicity Assays : These assays measure cell death by assessing membrane integrity.

- Cell Viability Assays : These assays determine the ability of cells to maintain metabolic functions.

- Mechanistic Studies : Techniques like TUNEL and comet assays analyze DNA fragmentation and apoptosis pathways.

Table 1: Common Cytotoxicity Assays

| Assay Type | Description | Example Methodologies |

|---|---|---|

| Direct Cytotoxicity | Measures cell death through membrane integrity loss | Trypan Blue exclusion, LDH release assay |

| Cell Viability | Assesses metabolic activity | MTT assay, WST-1 assay |

| Mechanistic Studies | Investigates apoptosis and DNA damage | TUNEL assay, comet assay |

2. Enzyme Inhibition Studies

Many compounds exert their biological effects by inhibiting specific enzymes. For instance, antidiabetic properties can be evaluated through inhibition of enzymes like α-amylase and α-glucosidase.

Table 2: Enzyme Inhibition Assays

| Enzyme | Target Activity | Assay Type |

|---|---|---|

| α-Amylase | Breaks down carbohydrates | Colorimetric assays |

| α-Glucosidase | Inhibits glucose absorption | Fluorometric assays |

| Tyrosine Phosphatase 1B | Regulates insulin signaling | Colorimetric assays |

3. Cellular Mechanisms

Understanding how a compound affects cellular mechanisms is vital. This includes:

- Glucose Uptake Assays : Measure the ability of compounds to enhance glucose uptake in cells.

- Insulin Secretion Modulation : Evaluate how compounds influence insulin release from pancreatic cells.

Table 3: Cellular Mechanism Assays

| Mechanism | Description | Methodologies |

|---|---|---|

| Glucose Uptake | Measures glucose absorption by cells | Bioluminescent assays |

| Insulin Secretion | Assesses insulin release modulation | Immunoassays, radioimmunoassays |

Case Studies and Research Findings

While specific case studies on "S6Rgj8D6BQ" are not available, extensive research has been conducted on various natural compounds that exhibit significant biological activities. For example:

- A study evaluated the cytotoxic effects of various natural extracts on cancer cell lines, demonstrating that certain flavonoids exhibited potent cytotoxicity while others showed minimal effects .

- Research into enzyme inhibitors has highlighted the role of specific phytochemicals in managing diabetes by inhibiting carbohydrate-digesting enzymes .

Properties

CAS No. |

122423-32-9 |

|---|---|

Molecular Formula |

C15H22N4O |

Molecular Weight |

274.36 g/mol |

IUPAC Name |

2-[2-(4-methyl-1,4-diazepan-1-yl)benzimidazol-1-yl]ethanol |

InChI |

InChI=1S/C15H22N4O/c1-17-7-4-8-18(10-9-17)15-16-13-5-2-3-6-14(13)19(15)11-12-20/h2-3,5-6,20H,4,7-12H2,1H3 |

InChI Key |

CEKHHTUJXZICRR-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCCN(CC1)C2=NC3=CC=CC=C3N2CCO |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.